molecular formula C11H9ClO3S B13477162 3-Methoxynaphthalene-2-sulfonyl chloride

3-Methoxynaphthalene-2-sulfonyl chloride

Katalognummer: B13477162
Molekulargewicht: 256.71 g/mol
InChI-Schlüssel: BNASEVJRZNCLFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxynaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C11H9ClO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group at the third position and a sulfonyl chloride group at the second position of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methoxynaphthalene-2-sulfonyl chloride can be synthesized through the sulfonylation of 3-methoxynaphthalene. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process can be summarized as follows:

    Starting Material: 3-Methoxynaphthalene

    Reagent: Chlorosulfonic acid

    Reaction Conditions: The reaction is carried out under controlled temperature conditions to prevent decomposition or side reactions. The mixture is usually stirred at a low temperature (0-5°C) and then gradually warmed to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxynaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other electrophiles in the presence of suitable catalysts.

    Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used as catalysts.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate the substitution reaction.

    Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent under anhydrous conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include various substituted naphthalenes depending on the electrophile used.

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.

    Reduction: The major product is 3-methoxynaphthalene-2-sulfonyl.

Wissenschaftliche Forschungsanwendungen

3-Methoxynaphthalene-2-sulfonyl chloride has several applications in scientific research:

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-methoxynaphthalene-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxynaphthalene-2-sulfonyl chloride: Similar structure with the methoxy group at the sixth position.

    2-Chloroquinoline-6-sulfonyl chloride: Contains a quinoline ring instead of a naphthalene ring.

    6-Chloro-2-naphthyl sulfonyl chloride: Contains a chlorine atom at the sixth position instead of a methoxy group.

Uniqueness

3-Methoxynaphthalene-2-sulfonyl chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group on the naphthalene ring. This combination of functional groups imparts specific reactivity and properties, making it valuable in various chemical and biological applications.

Eigenschaften

Molekularformel

C11H9ClO3S

Molekulargewicht

256.71 g/mol

IUPAC-Name

3-methoxynaphthalene-2-sulfonyl chloride

InChI

InChI=1S/C11H9ClO3S/c1-15-10-6-8-4-2-3-5-9(8)7-11(10)16(12,13)14/h2-7H,1H3

InChI-Schlüssel

BNASEVJRZNCLFF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CC=CC=C2C=C1S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.